molecular formula C14H12ClNO2 B14029578 Methyl 2-anilino-4-chlorobenzoate CAS No. 5509-37-5

Methyl 2-anilino-4-chlorobenzoate

Cat. No.: B14029578
CAS No.: 5509-37-5
M. Wt: 261.70 g/mol
InChI Key: BWENMCZQTUKCGW-UHFFFAOYSA-N
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Description

Methyl 2-anilino-4-chlorobenzoate is an organic compound with the molecular formula C14H12ClNO2 It is a derivative of benzoic acid and is characterized by the presence of an aniline group and a chlorine atom on the benzene ring

Properties

CAS No.

5509-37-5

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

methyl 2-anilino-4-chlorobenzoate

InChI

InChI=1S/C14H12ClNO2/c1-18-14(17)12-8-7-10(15)9-13(12)16-11-5-3-2-4-6-11/h2-9,16H,1H3

InChI Key

BWENMCZQTUKCGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-anilino-4-chlorobenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-amino-4-chlorobenzoate with aniline under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-anilino-4-chlorobenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzoates .

Scientific Research Applications

Methyl 2-anilino-4-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of methyl 2-anilino-4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-chlorobenzoate: A closely related compound with similar chemical properties.

    Methyl 4-chloroanthranilate: Another derivative of benzoic acid with a chlorine atom on the benzene ring.

    7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one:

Uniqueness

Methyl 2-anilino-4-chlorobenzoate is unique due to the presence of both an aniline group and a chlorine atom on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

Methyl 2-anilino-4-chlorobenzoate (MACB) is a compound of significant interest in the field of medicinal chemistry and biological research due to its potential therapeutic applications. This article provides an overview of the biological activity of MACB, highlighting its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

PropertyValue
CAS Number 5509-37-5
Molecular Formula C14H12ClNO2
Molecular Weight 261.70 g/mol
IUPAC Name This compound
InChI Key BWENMCZQTUKCGW-UHFFFAOYSA-N

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Condensation Reaction : Reacting methyl 2-amino-4-chlorobenzoate with aniline in the presence of solvents like ethanol or methanol, often catalyzed by acids or bases.
  • Industrial Production : Large-scale synthesis involves optimized conditions for high yield and purity, including recrystallization and purification steps.

Antimicrobial Activity

Research indicates that MACB exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The presence of the chlorine atom enhances its reactivity and biological activity, contributing to its potential as an antimicrobial agent.

  • Case Study : A study assessed the antibacterial effects of MACB on Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.

Anticancer Properties

MACB has also garnered attention for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through specific mechanisms:

  • Mechanism of Action : MACB may interact with cellular receptors or enzymes involved in cancer cell metabolism, leading to apoptosis (programmed cell death) in malignant cells.
  • Research Findings : In cell line studies, MACB demonstrated cytotoxic effects against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating effective concentration ranges for therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand MACB's unique properties, a comparison with similar compounds is essential:

CompoundAntimicrobial ActivityAnticancer Activity
Methyl 2-amino-4-chlorobenzoateModerateLow
Methyl 4-chloroanthranilateHighModerate
Methyl benzoateLowLow

The biological activity of MACB is attributed to its ability to bind to specific molecular targets within cells. This interaction can lead to:

  • Inhibition of enzyme activity critical for cell survival.
  • Modulation of signaling pathways that regulate cell growth and apoptosis.

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